5-Bromo-1,1,1-trifluoropentane
Overview
Description
5-Bromo-1,1,1-trifluoropentane: is an organic compound with the molecular formula C5H8BrF3 . It is a clear liquid with a density of approximately 1.457 g/cm³ and a boiling point of around 127.9°C . This compound is notable for its bromine and trifluoromethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-1,1,1-trifluoropentane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropentane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the pentane chain .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,1,1-trifluoropentane undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can also participate in elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in non-polar solvents like hexane.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-1,1,1-trifluoropentane, 5-cyano-1,1,1-trifluoropentane, and 5-amino-1,1,1-trifluoropentane.
Elimination Reactions: The major product is 4,4,4-trifluoropent-1-ene.
Scientific Research Applications
Chemistry: 5-Bromo-1,1,1-trifluoropentane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for introducing trifluoromethyl groups into target molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated organic molecules on biological systems.
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,1-trifluoropentane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Bromo-1,1,1-trifluoropropane
- 1-Bromo-1,1,1-trifluorobutane
- 1-Bromo-1,1,1-trifluorohexane
Comparison: Compared to these similar compounds, 5-Bromo-1,1,1-trifluoropentane has a longer carbon chain, which can affect its physical properties and reactivity. The presence of the trifluoromethyl group imparts unique electronic properties, making it distinct in terms of its chemical behavior and applications .
Properties
IUPAC Name |
5-bromo-1,1,1-trifluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKYEJRVRVZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342270 | |
Record name | 5-Bromo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54932-74-0 | |
Record name | 5-Bromo-1,1,1-trifluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,1,1-trifluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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